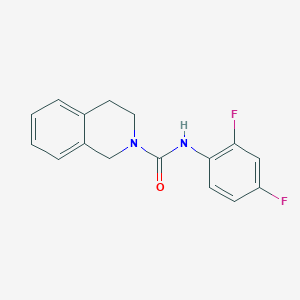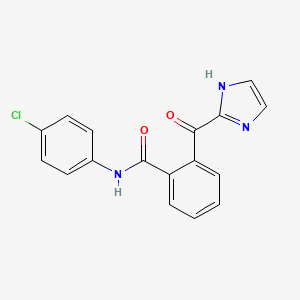
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine, also known as CMTM, is a synthetic compound that belongs to the thiazole class of molecules. It has been studied extensively for its potential therapeutic applications in various diseases.
科学的研究の応用
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been studied for its ability to inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory effects in animal models of arthritis and inflammatory bowel disease.
作用機序
The exact mechanism of action of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer cell growth. 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of STAT3, a transcription factor that plays a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to have low toxicity in animal studies, suggesting that it may be a safe and effective therapeutic agent.
実験室実験の利点と制限
One advantage of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is that it has been shown to have low toxicity in animal studies, making it a potentially safe therapeutic agent. Another advantage is that it has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, one limitation of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine. One area of research could be to further explore its anti-inflammatory and anti-tumor properties in animal models of disease. Another area of research could be to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases or infectious diseases. Additionally, further studies could be done to elucidate its mechanism of action and optimize its therapeutic potential.
合成法
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine can be synthesized using a multi-step process involving the reaction of 4-chloroaniline with 2-methoxybenzaldehyde, followed by the addition of methyl isothiocyanate and thionyl chloride. The resulting product is then purified using column chromatography to obtain pure 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine.
特性
IUPAC Name |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11-16(12-7-9-13(18)10-8-12)20-17(22-11)19-14-5-3-4-6-15(14)21-2/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWJVIQKVUSIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC=C2OC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)
![1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)



![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)
![4-(2-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5761398.png)
![3-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761413.png)